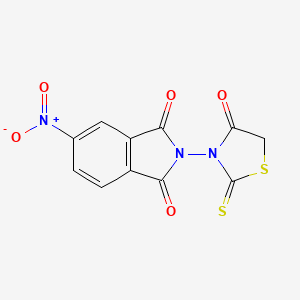
5-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as NTID or Isoindole-1,3(2H)-dione. This compound has been found to have potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of NTID is not fully understood, but it is believed to act through the inhibition of enzymes involved in DNA synthesis and repair. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
NTID has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties and has been tested against various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of NTID is its potential as a multi-targeted drug, with the ability to inhibit multiple enzymes involved in cancer growth. It also has low toxicity and has been found to be well-tolerated in animal studies. However, one limitation is that it is not water-soluble, making it difficult to administer in vivo.
将来の方向性
There are several future directions for research on NTID. One direction is to study its potential as a chemotherapeutic agent for various cancers. Another direction is to study its potential as a herbicide and insecticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective delivery methods for in vivo use.
Conclusion:
In conclusion, NTID is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its anti-cancer properties, anti-inflammatory properties, and potential as a herbicide and insecticide make it an interesting compound for further research. While there are limitations to its use, such as its low solubility, there are also advantages such as its multi-targeted action and low toxicity. Further research is needed to fully understand its mechanism of action and to develop more effective delivery methods.
合成法
NTID can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-amino-3-carboxyl-1,4-naphthoquinone, which is then reacted with thiourea to form 2-amino-3-carboxyl-4-thio-1,4-naphthoquinone. This compound is then reacted with phthalic anhydride in the presence of concentrated sulfuric acid to form NTID.
科学的研究の応用
NTID has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-cancer properties and has been tested against various cancer cell lines. In agriculture, NTID has been found to have potential as a herbicide and insecticide. In material science, it has been studied for its potential use in organic electronics and as a dye for solar cells.
特性
IUPAC Name |
5-nitro-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3O5S2/c15-8-4-21-11(20)12(8)13-9(16)6-2-1-5(14(18)19)3-7(6)10(13)17/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRTPNVTFRKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)
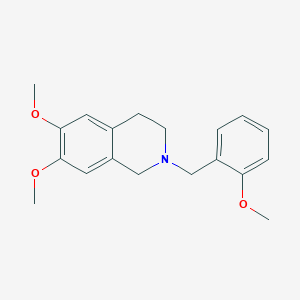
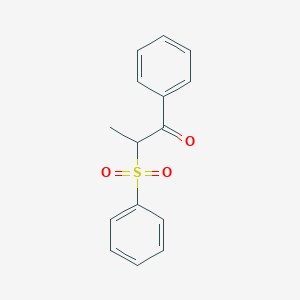
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
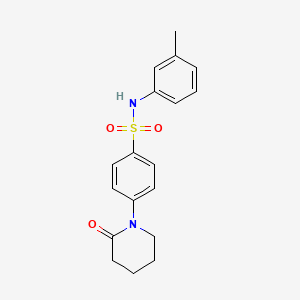
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)
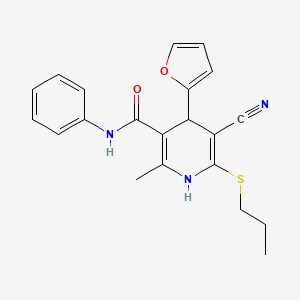

![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)